molecular formula C12H16N2O3 B5151824 N-ethyl-N'-(2-phenoxyethyl)oxamide

N-ethyl-N'-(2-phenoxyethyl)oxamide

Cat. No.: B5151824
M. Wt: 236.27 g/mol
InChI Key: PLZNEXYVPRWWPH-UHFFFAOYSA-N
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Description

N-ethyl-N’-(2-phenoxyethyl)oxamide: is an organic compound that belongs to the oxamide family. Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of an oxamide core with ethyl and phenoxyethyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N’-(2-phenoxyethyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One common method is the condensation reaction between diethyl oxalate and N-ethyl-N’-(2-phenoxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the oxamide bond.

Properties

IUPAC Name

N-ethyl-N'-(2-phenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-13-11(15)12(16)14-8-9-17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZNEXYVPRWWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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